molecular formula C56H95N25O14S B13903993 H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH

H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH

Cat. No.: B13903993
M. Wt: 1374.6 g/mol
InChI Key: QFKUCTWLKINAOY-SNOMRCCPSA-N
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Description

The compound H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH is a peptide composed of eleven amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH: can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds with another cysteine, leading to dimerization or intramolecular disulfide bridges.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various chemical reagents can be used to introduce modifications at specific amino acid residues.

Major Products

    Oxidation: Formation of disulfide-linked dimers or cyclic peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH: has several scientific research applications:

    Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Molecular Biology: Used in the study of signal transduction pathways and cellular communication.

Mechanism of Action

The mechanism of action of H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins to modulate their activity. The arginine-rich sequence suggests potential interactions with negatively charged molecules, such as nucleic acids or phospholipids.

Comparison with Similar Compounds

Similar Compounds

  • H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH
  • H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-NH2

Uniqueness

H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH: is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can significantly impact its structural and functional properties compared to other peptides.

Properties

Molecular Formula

C56H95N25O14S

Molecular Weight

1374.6 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C56H95N25O14S/c1-27(2)42(51(93)77-36(16-17-40(58)83)47(89)78-37(22-29-24-71-31-11-5-4-10-30(29)31)48(90)80-39(26-96)50(92)72-28(3)52(94)95)81-49(91)38(25-82)79-46(88)35(15-9-21-70-56(65)66)76-45(87)34(14-8-20-69-55(63)64)75-44(86)33(13-7-19-68-54(61)62)74-43(85)32(73-41(84)23-57)12-6-18-67-53(59)60/h4-5,10-11,24,27-28,32-39,42,71,82,96H,6-9,12-23,25-26,57H2,1-3H3,(H2,58,83)(H,72,92)(H,73,84)(H,74,85)(H,75,86)(H,76,87)(H,77,93)(H,78,89)(H,79,88)(H,80,90)(H,81,91)(H,94,95)(H4,59,60,67)(H4,61,62,68)(H4,63,64,69)(H4,65,66,70)/t28-,32-,33-,34-,35-,36-,37-,38-,39-,42-/m0/s1

InChI Key

QFKUCTWLKINAOY-SNOMRCCPSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CN

Origin of Product

United States

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